1-(2,4-Dimethylbenzoylamino)-2-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Dimethylbenzoylamino)-2-propanol is an organic compound that features a benzoylamino group attached to a propanol backbone. This compound is part of a broader class of benzene derivatives, which are known for their aromatic properties and diverse applications in various fields .
Preparation Methods
The synthesis of 1-(2,4-Dimethylbenzoylamino)-2-propanol typically involves the reaction of 2,4-dimethylbenzoic acid with an appropriate amine and alcohol under controlled conditions. The process may include steps such as esterification, amidation, and reduction. Industrial production methods often employ catalysts and specific reaction conditions to optimize yield and purity .
Chemical Reactions Analysis
1-(2,4-Dimethylbenzoylamino)-2-propanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Electrophilic aromatic substitution reactions are common due to the presence of the benzene ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,4-Dimethylbenzoylamino)-2-propanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research explores its potential as a pharmacophore in drug development.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(2,4-Dimethylbenzoylamino)-2-propanol involves its interaction with specific molecular targets. The benzoylamino group can form hydrogen bonds and other interactions with biological molecules, influencing pathways related to its biological activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
1-(2,4-Dimethylbenzoylamino)-2-propanol can be compared with other benzene derivatives such as:
2,4-Dimethylbenzoic acid: Shares the same benzene ring but lacks the propanol group.
Benzyl alcohol: Contains a benzene ring with a hydroxyl group but differs in the substitution pattern.
N-Phenylpropanamide: Similar amide structure but with different substituents on the benzene ring
Properties
IUPAC Name |
N-(2-hydroxypropyl)-2,4-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-8-4-5-11(9(2)6-8)12(15)13-7-10(3)14/h4-6,10,14H,7H2,1-3H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKBGLVXBIFXWBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NCC(C)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.